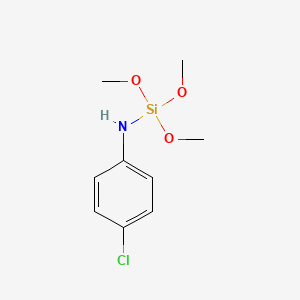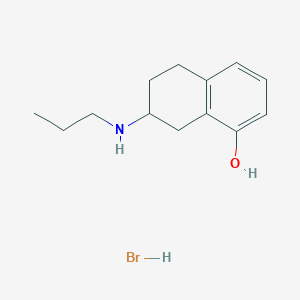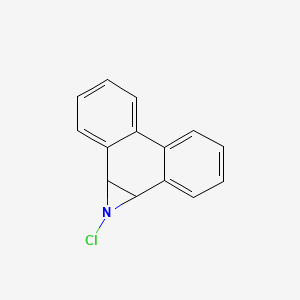
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine is a complex organic compound characterized by its unique azirine ring fused with a phenanthrene structure.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable phenanthrene derivative with a chloro-substituted azirine precursor under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism by which 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine can be compared with other similar compounds, such as:
1A,9B-dihydro-1H-Cyclopropa(L)phenanthrene: This compound shares a similar phenanthrene backbone but differs in the nature of the fused ring structure.
Other Phenanthrene Derivatives: Various phenanthrene derivatives with different substituents can be compared based on their chemical reactivity, stability, and applications.
The uniqueness of this compound lies in its specific azirine ring fusion and chloro substitution, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
81593-15-9 |
|---|---|
Molekularformel |
C14H10ClN |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
1-chloro-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C14H10ClN/c15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-14H |
InChI-Schlüssel |
RVZHGYYMTIKPPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(N3Cl)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
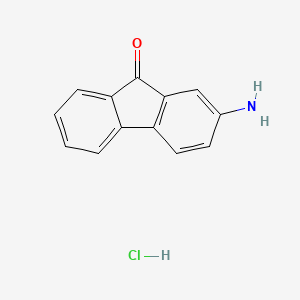
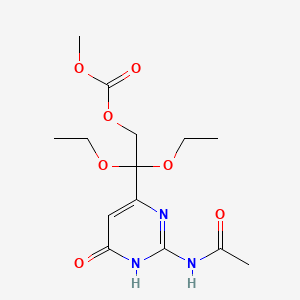
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
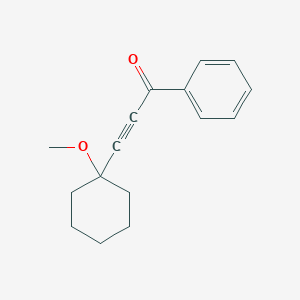
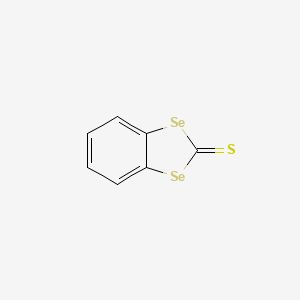
![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
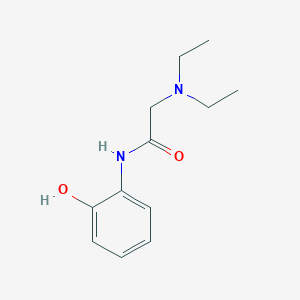
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
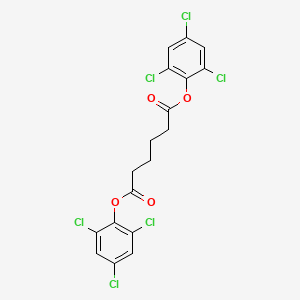
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
